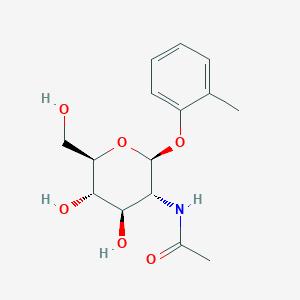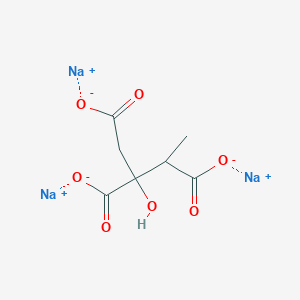
Azanide;palladium(2+);nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;palladium(2+);nitrate is a coordination compound that consists of azanide (NH₂⁻), palladium in the +2 oxidation state, and nitrate (NO₃⁻)
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanide;palladium(2+);nitrate can be synthesized through several methods. One common approach involves the reaction of palladium(II) nitrate with an azanide source under controlled conditions. For example, palladium(II) nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization . The reaction typically occurs in an aqueous medium, and the resulting compound can be isolated through crystallization or precipitation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Azanide;palladium(2+);nitrate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where palladium(2+) is reduced to palladium(0).
Reduction: It can also undergo reduction reactions, where palladium(2+) is further reduced to palladium(0).
Substitution: The nitrate ligands can be substituted with other ligands, such as phosphines or amines, to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield palladium metal, while substitution reactions can produce a variety of palladium coordination complexes.
Scientific Research Applications
Azanide;palladium(2+);nitrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of azanide;palladium(2+);nitrate involves the coordination of palladium(2+) with ligands, which facilitates various catalytic processes. The palladium center can undergo oxidative addition, transmetallation, and reductive elimination steps, which are crucial for its catalytic activity . These processes involve the formation and breaking of chemical bonds, leading to the desired transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another palladium(2+) compound used in catalysis, particularly in the formation of carbon-carbon bonds.
Palladium(II) chloride: A common precursor for various palladium complexes and catalysts.
Palladium(II) nitrate: Similar to azanide;palladium(2+);nitrate but without the azanide ligand.
Uniqueness
This compound is unique due to the presence of the azanide ligand, which can influence the reactivity and stability of the compound. This uniqueness makes it a valuable compound for specific catalytic applications and research studies.
Properties
Molecular Formula |
H8N5O3Pd-3 |
|---|---|
Molecular Weight |
232.52 g/mol |
IUPAC Name |
azanide;palladium(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pd/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
InChI Key |
FAESFZLOYBCTIU-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
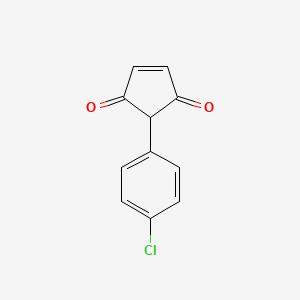
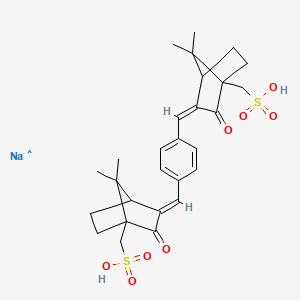
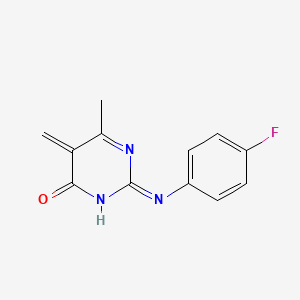
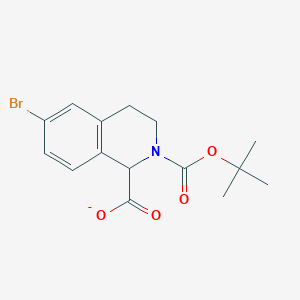
![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)


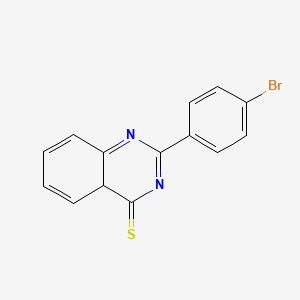
![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)
